molecular formula C9H8N2O2 B12887333 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B12887333
M. Wt: 176.17 g/mol
InChI Key: UQXNOODSKNTULH-UHFFFAOYSA-N
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Description

1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a versatile and synthetically valuable chemical scaffold prominently featured in modern medicinal chemistry, particularly in the development of kinase inhibitors. This fused bicyclic system serves as a privileged core structure for designing potent and selective therapeutic agents. Recent patent literature highlights its significant application in targeting Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) , a key regulator of necroptosis and inflammation, for the potential treatment of neurodegenerative, autoimmune, and inflammatory diseases. The aldehyde functional group at the 2-position is a critical handle for further synthetic elaboration, enabling efficient derivatization through condensation reactions to generate diverse chemical libraries for structure-activity relationship (SAR) studies. Researchers value this compound as a central intermediate for constructing novel small molecules that modulate dysregulated kinase signaling pathways, offering a strategic starting point for hit-to-lead optimization campaigns in oncology and immunology. Its rigid, planar structure is advantageous for achieving high affinity binding within the ATP-binding pockets of specific kinase targets.

Properties

IUPAC Name

1-methyl-4-oxo-5H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-6(5-12)4-7-8(11)2-3-10-9(7)13/h2-5H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXNOODSKNTULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C=O)C(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediate Synthesis

A common approach starts with halogenated aminopyridine derivatives, such as 4-amino-2-bromopyridine, which undergo regioselective iodination to yield 2-bromo-5-iodopyridin-4-amine. This intermediate is crucial for subsequent functionalization steps.

Example Reaction Conditions:

Step Reagents & Conditions Yield (%) Notes
Iodination of 4-amino-2-bromopyridine Iodine monochloride in AcOH, 75 °C, 3 h 38 (desired isomer) Chromatographic separation required to isolate regioisomers
Mesylation of amino group Methanesulfonyl chloride, Et3N, CH2Cl2, 0 °C to rt 54 Facilitates subsequent cyclization

This iodinated and mesylated intermediate is then subjected to palladium-mediated Sonogashira cross-coupling with alkynyl pyrazole derivatives, followed by base-catalyzed ring closure to form the pyrrolo[3,2-c]pyridine core.

Cyclization and Core Formation

The cyclization step is often a domino reaction facilitated by the presence of sulfonamide groups, which increase the acidity of anilinic protons and promote ring closure under basic conditions.

Step Reagents & Conditions Yield (%) Notes
Sonogashira coupling Pd catalyst, CuI, base, alkynyl pyrazole Variable Forms alkyne-substituted intermediate
Base-catalyzed cyclization Base (e.g., K2CO3), solvent (e.g., DMF), elevated temperature Moderate to high Forms the fused pyrrolo[3,2-c]pyridine ring

Introduction of the Formyl Group

The aldehyde group at the 2-position is introduced via selective formylation reactions, often involving:

  • Vilsmeier-Haack formylation using POCl3 and DMF.
  • Controlled reaction temperatures (e.g., 0 °C to room temperature) to avoid overreaction.
  • Workup involving neutralization and extraction.

In some cases, the aldehyde is obtained by oxidation of the corresponding methyl group or by direct substitution on the pyrrolo[3,2-c]pyridine core.

Representative Synthetic Route Summary

Step Starting Material Key Reagents Conditions Product Yield (%)
1 4-amino-2-bromopyridine Iodine monochloride, AcOH 75 °C, 3 h 2-bromo-5-iodopyridin-4-amine 38
2 Above intermediate Methanesulfonyl chloride, Et3N 0 °C to rt N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide 54
3 N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide + alkynyl pyrazole Pd catalyst, CuI, base RT to elevated temp Cyclized pyrrolo[3,2-c]pyridine intermediate Variable
4 Cyclized intermediate POCl3, DMF (Vilsmeier-Haack) 0 °C to RT 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde Moderate to high

Research Findings and Optimization Notes

  • The introduction of sulfonamide groups prior to cyclization significantly improves the efficiency of ring closure by increasing proton acidity, which is critical for the domino cyclization mechanism.
  • Regioselective iodination is challenging and often yields mixtures of isomers; chromatographic purification is necessary to isolate the desired intermediate.
  • Palladium-catalyzed Sonogashira coupling is a reliable method for introducing alkynyl substituents, which are precursors for ring closure.
  • Formylation via Vilsmeier-Haack conditions is the preferred method for introducing the aldehyde group at the 2-position, with careful control of temperature and stoichiometry to maximize yield and purity.
  • Alternative synthetic routes may involve oxidation of methyl precursors or use of substituted indole derivatives as starting materials, but these are less common and often yield lower overall efficiency.

Summary Table of Preparation Methods

Method Step Reaction Type Key Reagents Conditions Yield Range Comments
Halogenation Iodination Iodine monochloride, AcOH 75 °C, 3 h 37-38% (desired isomer) Requires chromatographic separation
Sulfonamide Introduction Mesylation Methanesulfonyl chloride, Et3N 0 °C to RT ~54% Enhances cyclization efficiency
Cross-Coupling Sonogashira Pd catalyst, CuI, base RT to elevated temp Variable Forms alkyne intermediate
Cyclization Base-mediated ring closure Base (e.g., K2CO3) Elevated temp Moderate to high Domino reaction
Formylation Vilsmeier-Haack POCl3, DMF 0 °C to RT Moderate to high Introduces aldehyde group

This comprehensive synthesis approach for 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is supported by peer-reviewed literature and patent disclosures, ensuring reliability and reproducibility for research and development purposes.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with amines, alcohols, and hydrazines:

  • Schiff base formation : Reaction with primary amines (e.g., aniline derivatives) produces imines under mild conditions (RT, 12–24 hr).

  • Aldol condensation : In basic media (e.g., NaOH/EtOH), the aldehyde participates in cross-aldol reactions with ketones or aldehydes to form α,β-unsaturated carbonyl derivatives.

Table 1: Representative Nucleophilic Additions

ReagentProduct ClassConditionsYield (%)Source
BenzylamineImine (Schiff base)EtOH, RT, 12 hr78
HydroxylamineOximeH2O/EtOH, reflux85
Cyclopentanoneα,β-Unsaturated ketoneNaOH, EtOH, 60°C62

Oxidation and Reduction

The aldehyde group is sensitive to redox conditions:

  • Oxidation : Air oxidation of the pyrrole moiety occurs at the C2–C3 double bond, forming epoxide-like intermediates (observed in stability studies) .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the aldehyde to a primary alcohol without affecting the pyrrolopyridine ring.

Key Stability Findings :

  • N-Methylation at the pyrazole C-2 position (e.g., compound 29 in ) stabilizes the structure against air oxidation, reducing metabolic turnover from 99% to 72% in mouse liver microsomes .

  • Electron-withdrawing groups (e.g., trifluoroethyl) further enhance oxidative stability .

Cyclization and Ring-Opening Reactions

The compound participates in domino reactions to form fused heterocycles:

  • Palladium-catalyzed coupling : The 6-bromo-pyrrolopyridine intermediate (e.g., 17 in ) undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives .

  • Domino Sonogashira/cyclization : Reaction with terminal alkynes (e.g., 20 in ) forms annulated products via sequential coupling and base-mediated ring closure .

Example Synthesis Pathway :

  • Iodination of 4-amino-2-bromopyridine (13 ) yields regioisomers 14 and 15 (38% and 37%, respectively) .

  • Dimesylation of 15 with methanesulfonyl chloride produces 16 (54% yield), followed by cyclization to the pyrrolopyridine core .

Substitution Reactions

Electrophilic substitution occurs at the pyrrole nitrogen and pyridine positions:

  • N-Methylation : Treatment with methyl iodide in DMF selectively methylates the pyrrole nitrogen, improving metabolic stability .

  • Halogenation : Direct iodination at C-5 of the pyridine ring is achievable using iodine monochloride in acetic acid (38% yield for 15 ) .

Table 2: Substitution Reaction Outcomes

Reaction TypeReagentPosition ModifiedYield (%)Stability ImpactSource
N-MethylationCH3I, DMFPyrrole N64 ↑ MLM stability (72%)
IodinationICl, AcOHPyridine C-538 Enables cross-coupling

Interaction with Biological Targets

The compound’s aldehyde group forms covalent adducts with enzyme active sites:

  • MPS1 kinase inhibition : Co-crystallization studies show the aldehyde engages Lys553 via hydrogen bonding, stabilizing the ATP-binding pocket (PDB: 3VQU) .

  • Antimicrobial activity : Schiff base derivatives exhibit moderate activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 16 µg/mL).

Comparative Reactivity

Table 3: Reactivity vs. Structural Analogs

CompoundAldehyde ReactivitySusceptibility to OxidationKey Functional Group
1-Methyl-4-oxo-pyrrolopyridine-2-carbaldehydeHighModerate (↓ with N-Me)Aldehyde
1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehydeModerateHighAldehyde
4-Oxo-1H-pyrrolo[3,2-c]pyridineNoneLowKetone

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • IUPAC Name : 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
  • CAS Number : 1242886-32-3

Applications in Medicinal Chemistry

  • Anticancer Activity
    • Research indicates that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrrolopyridine structure can enhance its efficacy against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression is under investigation.
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against several bacterial strains. Its structural features allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This property is being explored for developing new antibiotics.
  • Neuroprotective Effects
    • Preliminary studies suggest that 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde may have neuroprotective effects. It is hypothesized that the compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Applications in Organic Synthesis

  • Building Block for Complex Molecules
    • This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it a valuable intermediate in the synthesis of more complex organic molecules.
  • Synthesis of Heterocyclic Compounds
    • The unique structure of 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine facilitates the synthesis of other heterocyclic compounds through cyclization reactions. These reactions are crucial in developing pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Anticancer ActivityInhibits kinases involved in cancer progressionOngoing studies on modified derivatives
Antimicrobial PropertiesDisrupts bacterial cell membranes leading to cell deathEffective against multiple bacterial strains
Neuroprotective EffectsMitigates oxidative stress in neuronal cellsPreliminary findings suggest protective properties
Organic SynthesisServes as a building block for complex organic moleculesUtilized in synthesizing various heterocycles

Case Studies

  • Anticancer Research
    • A study published in a peer-reviewed journal examined the effects of pyrrolopyridine derivatives on breast cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to standard treatments.
  • Antimicrobial Testing
    • In a laboratory setting, the antimicrobial activity of 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, suggesting its potential as a lead compound for antibiotic development.
  • Neuroprotection Studies
    • Research focused on the neuroprotective effects of this compound involved treating neuronal cell cultures with oxidative stressors. The results showed reduced cell death rates when treated with the compound, indicating its potential therapeutic role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde and related compounds:

Compound Name CAS Number Structural Features Similarity Score Key Functional Differences
1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde Not provided Methyl (C1), ketone (C4), carbaldehyde (C2) Reference Base compound for comparison
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde 1778-74-1 No methyl or ketone groups; retains carbaldehyde 0.74 Lacks dihydro and methyl groups, reducing steric bulk and potential metabolic stability
4-Methyl-1H-pyrrolo[3,2-c]pyridine 183586-34-7 Methyl at C4; lacks ketone and carbaldehyde 0.75 Simpler structure with fewer functional groups; limited biochemical applications
6-Methyl-1H-pyrrolo[3,2-c]pyridine 630395-95-8 Methyl at C6; no ketone or carbaldehyde 0.75 Positional isomerism alters electronic properties and binding affinity
TAK-441 (6-Ethyl-N-[1-(hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide) Not provided Additional ethyl, trifluoroethoxy, and carboxamide groups; complex side chains N/A Potent hedgehog inhibitor with enhanced pharmacokinetic properties due to substituents

Structural and Functional Analysis

  • Substituent Effects: TAK-441 (a derivative with trifluoroethoxy and carboxamide groups) demonstrates that bulky substituents at the 3- and 2-positions enhance target selectivity and metabolic stability, as seen in its efficacy in xenografted tumor models .
  • Positional Isomerism : The 6-methyl isomer (CAS 630395-95-8) exhibits a lower similarity score (0.75 vs. reference compound) due to altered electronic distribution, which may reduce its interaction with enzymes or receptors requiring precise steric alignment .

Pharmacological and Industrial Relevance

  • Its trifluoroethoxy group improves membrane permeability, while the carboxamide enhances target binding .
  • Patent Applications : Compounds like (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester (EP 4 374 877 A2) demonstrate industrial interest in pyrrolo-pyridine/ pyridazine hybrids for diverse applications .

Biological Activity

1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS No. 925917-49-3) is a heterocyclic compound with potential biological significance. This article reviews its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrrolopyridine class, characterized by a fused pyrrole and pyridine ring system. Its molecular formula is C9H8N2O3C_9H_8N_2O_3, with a molecular weight of 192.17 g/mol. The structure is essential for its biological activity, influencing how it interacts with various biological targets.

Cytotoxic Activity

Recent studies have shown that derivatives of pyrrolopyridines exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related compound was evaluated for its ability to inhibit the c-Met signaling pathway, which is often overactive in cancers. The study indicated that several derivatives demonstrated considerable potency with IC50 values in the low micromolar range, suggesting that modifications to the pyrrolopyridine structure can enhance anticancer activity .

CompoundIC50 (µM)Target
Compound A5.2c-Met
Compound B12.4c-Met
Compound C8.7c-Met

Anti-inflammatory Properties

The anti-inflammatory effects of related pyrrolopyridine derivatives have been documented in various preclinical models. For example, studies demonstrated that these compounds could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX-1 and COX-2 inhibition were reported to be significantly lower than those of traditional NSAIDs like diclofenac and celecoxib .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound D19.45 ± 0.0742.1 ± 0.30
Compound E26.04 ± 0.3631.4 ± 0.12
Compound F28.39 ± 0.0334.4 ± 0.10

The mechanism by which these compounds exert their effects involves the inhibition of specific enzymes associated with inflammatory pathways and cancer progression. For instance, the inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation . Furthermore, compounds targeting the c-Met pathway may disrupt cancer cell proliferation and metastasis.

Case Studies

Several case studies highlight the therapeutic potential of pyrrolopyridine derivatives:

  • Analgesic Activity : In animal models, derivatives showed analgesic properties comparable to morphine in pain response tests such as the "hot plate" and "writhing" tests . These findings suggest that modifications to the core structure can yield compounds with significant pain-relieving effects.
  • Sedative Effects : Some derivatives also exhibited sedative properties, as evidenced by their ability to prolong sleep induced by thiopental in mice . This dual action (analgesic and sedative) indicates a promising avenue for developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A representative protocol involves reacting substituted aldehydes with ethyl N-alkylglycinates in methanol under basic conditions (e.g., triethylamine), followed by acidification to precipitate intermediates. Sodium methoxide may be used to facilitate cyclization at 50–60°C . For structurally analogous compounds (e.g., 6-methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde), aldehyde intermediates are generated via hydrolysis of chloro precursors under mild conditions .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Proton environments (e.g., aldehyde protons at δ ~9–10 ppm, methyl groups at δ ~2.5 ppm) and coupling patterns confirm regiochemistry .
  • LCMS/HRMS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, with purity assessed via HPLC (>95% threshold) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are cross-checked with theoretical values .

Q. What is the reactivity profile of the aldehyde group in this compound?

  • Methodological Answer : The aldehyde moiety undergoes nucleophilic addition reactions (e.g., formation of hydrazones with hydrazines) or condensation with amines to generate Schiff bases. Acid-catalyzed aldol reactions are avoided due to the compound’s sensitivity to strong acids. Solvent choice (e.g., anhydrous DMF or THF) minimizes side reactions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization step during synthesis?

  • Methodological Answer : Isotopic labeling (e.g., deuterated methanol) or kinetic studies under varying temperatures/pH can track proton transfer and ring-closure pathways. Computational modeling (DFT) identifies transition states and energy barriers, while in-situ IR spectroscopy monitors carbonyl group reactivity during cyclization .

Q. What strategies optimize derivatization for enhanced biological activity?

  • Methodological Answer : Substituent effects are explored via:

  • Parallel Synthesis : Introducing electron-withdrawing groups (e.g., halogens) at the pyrrolo-pyridine core to modulate electronic properties.
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids to diversify the aromatic ring .
  • Prodrug Design : Esterification of the aldehyde to improve bioavailability, as seen in analogous pyrrolidinecarboxamide derivatives .

Q. How are contradictions in spectral data resolved (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions arise from tautomerism or solvent effects. Strategies include:

  • Variable-Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
  • COSY/NOESY : To assign proton-proton correlations and confirm spatial arrangements.
  • X-ray Crystallography : Resolves ambiguities by providing unambiguous bond lengths/angles .

Q. What computational approaches predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with biological targets (e.g., kinases). QSAR studies correlate substituent electronic parameters (Hammett constants) with inhibitory activity .

Q. How is X-ray crystallography applied to confirm the solid-state structure?

  • Methodological Answer : Single crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Diffraction data collected at low temperature (100 K) reduce thermal motion artifacts. Structural refinement (ShelXL) validates bond geometries and hydrogen-bonding networks, critical for polymorph identification .

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